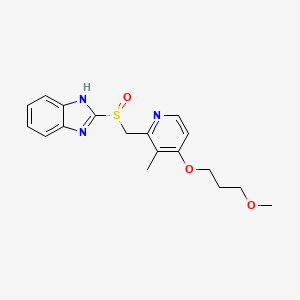![molecular formula C24H25ClN2O2 B1678847 11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one CAS No. 362503-73-9](/img/structure/B1678847.png)
11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one
Übersicht
Beschreibung
1,4-Benzodiazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They are commonly prescribed for various pathologies and have been the subject of extensive research for many decades .
Molecular Structure Analysis
The molecular structure of 1,4-benzodiazepines includes a seven-membered diazepine ring fused to a benzene ring . The specific compound you mentioned also contains additional functional groups, including a chlorophenyl group and a pentyl ketone group.Chemical Reactions Analysis
1,4-Benzodiazepines can undergo a variety of chemical reactions, including condensation with isocyanide reagents to form imidazobenzodiazepines . The specific reactions that “11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one” can undergo would depend on the conditions and reagents used.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have developed new methods to synthesize derivatives of the compound, aiming to explore its pharmacological potential, particularly in the central nervous system. A study highlighted the efficient synthesis of novel derivatives through condensation and cyclization processes, emphasizing the structural determination of these compounds via spectral analysis (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004). Another research effort focused on synthesizing 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, including structural elucidation by X-ray single-crystal diffraction to understand their crystal structure and potential applications (Wang et al., 2014).
Chemical Properties and Reactions
The chemical reactions and properties of similar dibenzo-1,4-diazepin-1-one derivatives have been investigated. For example, the photochemical reactions of azo compounds related to the dibenzo[c,f][1,2]-diazepine structure under acidic conditions have been studied to understand their photochemical behavior and potential applications in synthesizing new compounds (Joshua & Lewis, 1967).
Potential Industrial Applications
Research into the corrosion inhibition properties of benzodiazepine derivatives has revealed their efficiency as corrosion inhibitors for mild steel in acidic media. This suggests potential industrial applications in protecting metals from corrosion, highlighting the importance of understanding the molecular structure and adsorption behavior of such compounds (Laabaissi et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2-chlorophenyl)-5-pentanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-2-3-15-22(29)27-20-13-7-6-11-18(20)26-19-12-8-14-21(28)23(19)24(27)16-9-4-5-10-17(16)25/h4-7,9-11,13,24,26H,2-3,8,12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERBEDAMDXRGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



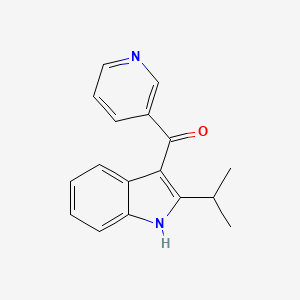
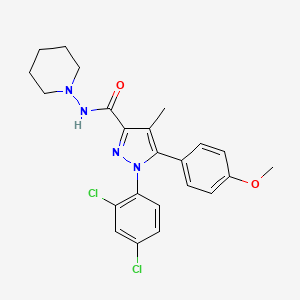
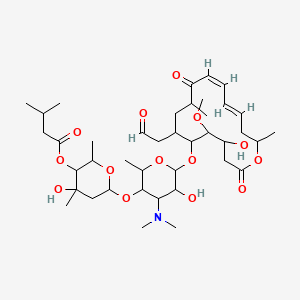
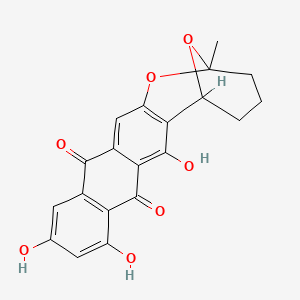
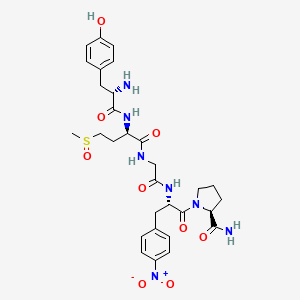
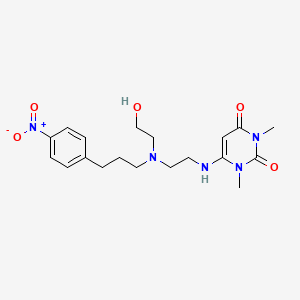
![4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B1678773.png)
![(2S)-N-[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-(quinoxaline-2-carbonylamino)butanediamide](/img/structure/B1678774.png)
![4-[(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1678775.png)
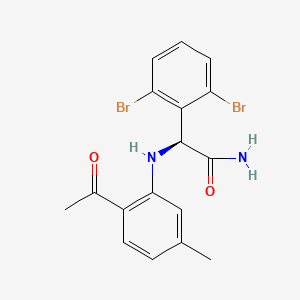
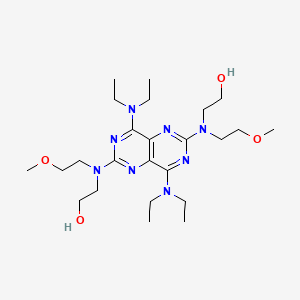
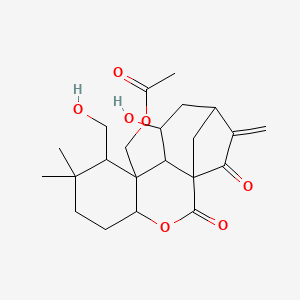
![3,6,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678784.png)
